7-butyl-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione
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Description
7-butyl-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.376. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed various synthetic methodologies and strategies for purine derivatives, including those structurally related to the compound . These methods often involve multistep synthetic routes, aiming at introducing specific functional groups that may confer desirable biological properties.
Synthetic Methodologies : One study reports on the synthesis of [c,d]-fused purinediones, a structural category related to the compound of interest, highlighting a multistep synthetic route involving reactions with orthocarboxylates and subsequent intramolecular alkylation (Ondrej et al., 1995). This demonstrates the complexity and versatility of synthetic strategies employed to create purine derivatives with potential therapeutic applications.
Structural Characterization and Applications : The structural features of purine derivatives are crucial for their biological activity. For instance, the synthesis and characterization of novel substituted pyridines and purines, including thiazolidinedione derivatives, highlight the role of structural modifications in influencing biological activity (Bok Young Kim et al., 2004). Such studies lay the groundwork for developing purine-based compounds as pharmacological agents.
Potential Biological and Pharmacological Applications
Research into purine derivatives extends beyond synthesis and structural analysis, exploring their potential as therapeutic agents due to their interaction with various biological targets.
Biological Activity Studies : The investigation of condensed sulfur-containing pyridine systems demonstrates the synthesis of complex heterocyclic systems with potential biological applications (V. Dotsenko et al., 2012). These studies are essential for understanding how structural variations can impact the biological activity of purine analogs.
Receptor Antagonists and Therapeutic Potential : The development of pyrido[2,1-f]purine-2,4-dione derivatives as a new class of human A3 adenosine receptor antagonists represents a significant advancement in the search for compounds with specific biological activities (E. Priego et al., 2002). Such compounds have the potential to serve as therapeutic agents in various diseases, underscoring the importance of purine derivatives in drug discovery.
Properties
IUPAC Name |
7-butyl-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-3-4-8-22-12-13(21(2)16(24)20-14(12)23)19-15(22)18-10-11-6-5-7-17-9-11/h5-7,9H,3-4,8,10H2,1-2H3,(H,18,19)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIIOVYBQMXPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1NCC3=CN=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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